
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
説明
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone features a pyrimidine core substituted with ethyl and fluorine groups at the 6- and 5-positions, respectively. A pyrrolidinyl group is attached via an ether linkage at the pyrimidine’s 4-position, while a 2-methoxyphenyl methanone moiety is linked to the pyrrolidine nitrogen.
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-3-14-16(19)17(21-11-20-14)25-12-8-9-22(10-12)18(23)13-6-4-5-7-15(13)24-2/h4-7,11-12H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCUKBJHZNJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone typically involves multistep organic reactions. Key steps could include:
Formation of the pyrimidine core through cyclization of intermediates.
Introduction of the ethyl and fluorine substituents via targeted substitution reactions.
Coupling of the pyrimidine and pyrrolidine moieties through nucleophilic substitution or palladium-catalyzed cross-coupling.
Incorporation of the methoxyphenyl group through etherification or direct methoxylation.
Industrial Production Methods: Scaling up the synthesis for industrial production would require optimization of reaction conditions to improve yield and purity. Techniques like continuous flow synthesis and catalytic enhancements may be employed. Reagent recycling and waste minimization are crucial for sustainable industrial production.
化学反応の分析
科学的研究の応用
作用機序
類似化合物との比較
Comparison with Similar Compounds
2.1 Pyrimidine-Based Analogs
2.1.1 Fluoropyrimidine Derivatives
- Compound from : The fluoropyrimidine derivative in includes a bis(4-methoxyphenyl) group and a tetrahydrofuran ring system. While both compounds share a fluoropyrimidine core, the target compound’s pyrrolidinyl and 2-methoxyphenyl groups contrast with the tetrahydrofuran and bulky bis(aryl) substituents in .
- Patent Compound from : The patent describes a piperidinyl-linked pyrimidine derivative with a methanesulfonylphenoxy group. Replacing the pyrrolidinyl ring in the target with a piperidinyl system () may alter steric and electronic interactions with biological targets. The 2-methoxyphenyl group in the target could offer different π-stacking properties compared to the 3-fluorophenyl group in the patent compound .
2.1.2 Dihydropyrimidinone Derivatives
- : Dihydropyrimidin-2(1H)-thiones exhibit antibacterial activity. The fully aromatic pyrimidine in the target may confer greater metabolic stability compared to the saturated dihydropyrimidinone scaffold .
2.2 Pyrrolidinyl and Pyridine-Based Analogs
- Pyridine Derivatives in : Compounds such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () share the pyrrolidinyl and methoxyphenyl motifs but are based on a pyridine rather than pyrimidine core. Pyrimidines generally exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could enhance target binding affinity compared to pyridine analogs .
- Synthesis Methods: The target compound’s synthesis may parallel routes described in and , which employ coupling reactions (e.g., Sonogashira in ) or reflux conditions with catalysts like FeCl3-SiO2 (). However, the absence of specific synthetic details for the target limits direct procedural comparisons .
Structural and Functional Implications
- Lipophilicity : The 6-ethyl group in the target may increase logP compared to methyl or hydroxylated analogs, favoring blood-brain barrier penetration.
- Steric Effects : The pyrrolidinyl ring’s smaller size (5-membered vs. piperidinyl’s 6-membered in ) could reduce steric hindrance at binding sites .
- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance pyrimidine’s electrophilicity, facilitating interactions with nucleophilic residues in enzymes .
生物活性
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone represents a novel class of synthetic organic molecules that combines a pyrrolidine ring with a fluorinated pyrimidine derivative. This structural combination suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 367.4 g/mol. Its structure includes:
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
- Fluorinated pyrimidine : Known for its anticancer properties.
- Methoxyphenyl group : Potentially enhances lipophilicity and biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
- Anticancer Activity : The fluoropyrimidine component is associated with anticancer effects, potentially enhancing the compound's efficacy against various cancer cell lines.
- Enzyme Inhibition : Initial findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and malaria.
Anticancer Properties
Research has shown that compounds containing fluorinated pyrimidines are effective against several cancer types. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells, with IC50 values indicating potent activity .
Compound | Target | IC50 Value (nM) |
---|---|---|
Purfalcamine | PfCDPK1 | 17 |
6-Ethylpyrimidine Derivative | A431 Cells | Significant Inhibition |
Enzyme Interaction Studies
The biological activity of this compound has been hypothesized based on its structural components. In vitro assays have been employed to evaluate its interaction with key enzymes:
- Kinase Inhibition : The compound was screened against plasmodial kinases such as PfGSK3 and PfPK6. Results indicated varying degrees of inhibition, with some analogues showing IC50 values ranging from 216 to 695 nM .
- Mechanism of Action : The binding affinity of the compound to these enzymes was assessed through kinetic analyses, revealing potential pathways for therapeutic action.
Pharmacological Implications
The unique combination of functional groups in this compound may lead to diverse pharmacological effects:
- Antiviral and Anticancer Effects : Similar compounds have been documented to exhibit antiviral properties alongside anticancer activity, suggesting a broad therapeutic potential .
- Neuroprotective Effects : The methoxyphenyl moiety could contribute to neuroprotective effects, an area requiring further investigation.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one | NaOMe/MeOH, 60°C, 12 hr | 78 | >98% |
Pyrrolidin-1-yl-(2-methoxyphenyl)methanone | DMF, KCO, 80°C, 6 hr | 65 | 95% |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。